molecular formula C20H15F2N5O2S B12135383 N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12135383
M. Wt: 427.4 g/mol
InChI Key: YGEUBYFSPKBRMW-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
The compound N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (hereafter referred to as Compound A) features a 1,2,4-triazole core substituted at the 3rd position with a sulfur-linked acetamide group. The acetamide moiety is further substituted with a 2,4-difluorophenyl group, while the triazole ring is modified at the 4th position with a furan-2-ylmethyl group and at the 5th position with a pyridin-4-yl group .

The synthesis of Compound A likely follows a route analogous to related triazole derivatives. For example, describes the alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with α-chloroacetamides in the presence of KOH, yielding sulfanyl-acetamide derivatives. This method aligns with the structural features of Compound A, where the sulfur atom bridges the triazole and acetamide moieties .

Properties

Molecular Formula

C20H15F2N5O2S

Molecular Weight

427.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H15F2N5O2S/c21-14-3-4-17(16(22)10-14)24-18(28)12-30-20-26-25-19(13-5-7-23-8-6-13)27(20)11-15-2-1-9-29-15/h1-10H,11-12H2,(H,24,28)

InChI Key

YGEUBYFSPKBRMW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: This step might involve the reaction of the triazole intermediate with a thiol or disulfide compound.

    Attachment of the Furan and Pyridine Groups: These groups can be introduced through nucleophilic substitution reactions.

    Final Coupling with the Difluorophenyl Acetamide: This step might involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the triazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as antimicrobial, antifungal, or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The triazole ring is known to bind to metal ions, which can be crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Modifications and Key Features

Compound Name Substituent at 4th Position Substituent at 5th Position Key Functional Groups Biological Activity (Reference)
Compound A (Target) Furan-2-ylmethyl Pyridin-4-yl 2,4-Difluorophenyl, Sulfanyl linkage Anti-exudative, potential anti-inflammatory
N-(2,4-Difluorophenyl)-2-{[4-(4-Methylphenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 4-Methylphenyl Pyridin-4-yl 2,4-Difluorophenyl Antimicrobial, antioxidant
N-(2,4-Difluorophenyl)-2-{[4-Ethyl-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide Ethyl Furan-2-yl 2,4-Difluorophenyl Anti-exudative (comparable to diclofenac)
N-(3-Chloro-4-Fluorophenyl)-2-{[4-Ethyl-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide Ethyl Furan-2-yl 3-Chloro-4-fluorophenyl Structural analog; activity unconfirmed
Structure-Activity Relationship (SAR)
  • Triazole Core Modifications :

    • The 4th position substituent significantly impacts activity. Furan-2-ylmethyl (in Compound A ) confers higher anti-exudative activity than ethyl or 4-methylphenyl groups, likely due to improved lipophilicity and π-π stacking with target proteins .
    • The pyridin-4-yl group at the 5th position enhances antimicrobial activity by interacting with bacterial DNA gyrase .
  • Acetamide Substituents: Fluorine atoms on the phenyl ring (2,4-difluoro) increase metabolic stability and bioavailability compared to non-fluorinated analogs . Chlorine substitution (e.g., 3-chloro-4-fluorophenyl) reduces activity, possibly due to steric hindrance .
Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic Data

Compound ¹H NMR (ppm, Key Signals) IR (cm⁻¹, Key Peaks) Melting Point (°C) Yield (%)
Compound A δ 7.85 (pyridine-H), 6.55 (furan-H) 1669 (C=O), 681 (C-S) 216–218 (estimated) 45–50
KA9 (4-Methylphenyl analog) δ 7.78 (pyridine-H), 2.35 (CH₃) 1672 (C=O), 685 (C-S) 210–212 52
Ethyl-substituted analog δ 1.25 (CH₂CH₃), 6.50 (furan-H) 1665 (C=O), 675 (C-S) 198–200 40

Biological Activity

The compound N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula

  • Molecular Formula : C17H14F2N4O2S
  • Synonyms : 577964-46-6

Structural Features

The compound features a difluorophenyl group, a furan moiety, and a triazole ring, which contribute to its biological activity. The presence of sulfur in the structure may enhance its interaction with biological targets.

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. The triazole ring is known for its ability to inhibit fungal enzymes, making it a candidate for antifungal agents.
  • Antimalarial Activity : Research indicates that triazole derivatives can inhibit falcipain-2, an essential cysteine protease in Plasmodium falciparum, the causative agent of malaria. This inhibition leads to the degradation of human hemoglobin by the parasite, effectively killing it during the trophozoite stage of its lifecycle .
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both prokaryotic and eukaryotic cells .

Therapeutic Applications

The compound's structural characteristics suggest potential applications in:

  • Antimicrobial therapies
  • Antimalarial drug development
  • Cancer treatment , due to its ability to interfere with cellular proliferation mechanisms.

In Vitro Studies

A library of compounds related to the triazole scaffold was synthesized and evaluated for their biological activity against Plasmodium falciparum. Some derivatives exhibited IC50 values as low as 2.24 μM, indicating potent antimalarial activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the triazole and furan rings significantly affect the biological activity of these compounds. For example:

  • Substituents on the pyridine ring enhance binding affinity to target enzymes.
  • The presence of fluorine atoms increases lipophilicity, potentially improving bioavailability.

Comparative Analysis

Compound NameBiological ActivityIC50 Value (μM)Reference
Triazole Derivative AAntimalarial2.24
Triazole Derivative BAntifungal4.98
N-(2,4-difluorophenyl)-...Potential InhibitorTBDThis study

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